molecular formula C9H7ClN2 B12973949 7-Chloro-2-methyl-1,6-naphthyridine

7-Chloro-2-methyl-1,6-naphthyridine

Cat. No.: B12973949
M. Wt: 178.62 g/mol
InChI Key: KOVRCWYFYBYWLI-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1,6-naphthyridine is a high-purity chemical intermediate belonging to the 1,6-naphthyridine family, a class of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry . This compound is characterized by a bicyclic structure featuring two fused pyridine rings, substituted with a chlorine atom at the 7-position and a methyl group at the 2-position. The chlorine atom at the 7-position makes it a versatile synthetic building block, particularly for constructing more complex, functionalized 1,6-naphthyridin-2(1H)-one derivatives via regioselective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) . These derivatives are of significant interest in pharmaceutical research for their potential as protein kinase inhibitors, neuroprotective agents, and cardiotonic agents . As a key precursor, this compound enables the exploration of structure-activity relationships in drug discovery programs. Researchers can leverage the differential reactivity of the halogens to introduce diverse substituents, accessing a wide array of novel chemical entities for biological screening . This compound is supplied for research and development purposes only. This product is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

7-chloro-2-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)4-8(7)12-6/h2-5H,1H3

InChI Key

KOVRCWYFYBYWLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1,6 Naphthyridine Derivatives and Strategic Halogenation

Classical Cyclization Approaches to the 1,6-Naphthyridine (B1220473) Nucleus

Traditional methods for building the bicyclic 1,6-naphthyridine system have long been established, relying on the cyclization of appropriately functionalized pyridine (B92270) precursors.

The Skraup reaction, historically used to synthesize quinolines, can be adapted for the synthesis of 1,6-naphthyridines. acs.org This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.orgwordpress.com For the 1,6-naphthyridine skeleton, the starting material is 4-aminopyridine (B3432731). acs.orgresearchgate.net The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the final aromatic naphthyridine ring system. wordpress.com

Despite its historical significance, the classical Skraup reaction is often plagued by harsh conditions and violent, sometimes runaway, reactions. acs.org Modern adaptations have sought to improve safety and yields. These refinements include the use of milder oxidizing agents and alternative sources for the three-carbon chain equivalent to acrolein. acs.orgnih.gov For instance, modifications using 4-aminopyridine-N-oxide have been reported to produce the 1,6-naphthyridine-N-oxide, which can then be reduced to the parent heterocycle. acs.org The use of sodium m-nitrobenzenesulfonate (B8546208) as an oxidant has also been shown to provide better reproducibility and yields compared to traditional agents like iodine. nih.gov

Table 1: Examples of Skraup and Modified Skraup Reactions for Naphthyridine Synthesis

Starting Material Reagents Product Yield Reference
3-Aminopyridine Glycerol, H₂SO₄, As₂O₅ 1,5-Naphthyridine (B1222797) - wordpress.com
4-Aminopyridine Glycerol, H₂SO₄, Nitrobenzene 1,6-Naphthyridine Modest acs.org
3-Aminopyridine Glycerol, Dioxane/H₂O, I₂ 1,5-Naphthyridine Good nih.gov

This table illustrates general conditions for naphthyridine synthesis via Skraup-type reactions.

The Friedländer synthesis is a versatile and widely used method for constructing quinoline (B57606) and naphthyridine rings. The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org To synthesize the 1,6-naphthyridine nucleus, a 4-aminopyridine functionalized with a carbonyl group at the 3-position is the key precursor. researchgate.net

For example, the reaction of 4-amino-3-formylpyridine with a ketone like acetone, in the presence of a base or acid catalyst, will yield a 2-substituted 1,6-naphthyridine. researchgate.netnih.gov This method is highly modular, allowing for the introduction of various substituents on the newly formed ring depending on the choice of the methylene-containing reactant. Recent advancements have focused on developing milder and more efficient catalytic systems, including the use of ionic liquids like choline (B1196258) hydroxide, which can promote the reaction in an aqueous medium, offering a greener alternative to traditional organic solvents. nih.gov

Table 2: Friedländer Synthesis of 1,6-Naphthyridine Derivatives

Pyridine Precursor Methylene (B1212753) Compound Catalyst/Conditions Product Reference
4-Amino-3-formylpyridine Phosphorus-containing ketones Reflux 2-(Phosphoryl)alkyl-1,6-naphthyridines researchgate.net
2-Aminonicotinaldehyde Acetone Choline hydroxide, H₂O, 50°C 2-Methyl-1,8-naphthyridine nih.gov
4-Aminonicotinaldehyde α-Keto methylene compounds - 2-Substituted 1,6-naphthyridines researchgate.net

This table showcases the versatility of the Friedländer condensation for preparing various naphthyridine isomers.

Electrocyclic reactions are a class of pericyclic reactions where a conjugated π-system undergoes cyclization to form a ring, creating a new sigma bond at the expense of one pi bond. wikipedia.orglibretexts.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and can be predicted by the Woodward-Hoffmann rules. masterorganicchemistry.commasterorganicchemistry.com Depending on whether the reaction is induced by heat (thermal) or light (photochemical) and the number of π-electrons involved, the ring closure can proceed in either a conrotatory or disrotatory fashion. wikipedia.orglibretexts.org

While electrocyclic reactions are fundamental in organic synthesis for forming cyclic structures, their application for the de novo synthesis of the core 1,6-naphthyridine aromatic system from acyclic precursors is less common compared to classical condensation reactions. More often, they are involved in transformations of existing cyclic systems. For example, the thermal ring-opening of a substituted cyclobutene (B1205218) is a well-known 4π electrocyclic reaction. masterorganicchemistry.com A 6π electrocyclic reaction, such as the cyclization of a hexatriene system, could theoretically be envisioned as a pathway to a dihydropyridine (B1217469) intermediate, which would then require oxidation to form the aromatic naphthyridine ring. However, dedicated, high-yield synthetic routes for 1,6-naphthyridines based on this strategy are not prominently featured in the literature, which favors the more direct condensation approaches.

Advanced Synthetic Transformations for 1,6-Naphthyridine Construction

Modern organic synthesis has introduced powerful catalytic methods that enable more efficient and selective construction of complex heterocyclic scaffolds.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. While often used to functionalize a pre-existing heterocyclic core, they can also be employed in the assembly of the scaffold itself. For instance, a sequential Heck coupling and cyclization can be a viable route. researchgate.net

More commonly, these reactions are used to introduce substituents onto a di-halogenated 1,6-naphthyridine. For example, the regioselective Suzuki-Miyaura cross-coupling of 5,7-dichloro-1,6-naphthyridine (B1340720) with various arylboronic acids has been demonstrated. thieme-connect.comthieme-connect.com Studies show that the first coupling reaction occurs selectively at the more reactive 5-position. thieme-connect.com This selectivity allows for the stepwise introduction of different substituents at positions 5 and 7. To synthesize 7-Chloro-2-methyl-1,6-naphthyridine, one could envision a strategy starting with a dichloro-2-methyl-1,6-naphthyridine, followed by a selective mono-dechlorination or a selective cross-coupling at the 5-position, leaving the chloro group at the 7-position intact.

Table 3: Regioselective Suzuki Coupling of 5,7-Dichloro-1,6-naphthyridine

Substrate Coupling Partner Catalyst/Conditions Product Reference
5,7-Dichloro-1,6-naphthyridine Arylboronic acid (1 equiv.) Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O 7-Chloro-5-aryl-1,6-naphthyridine thieme-connect.com

This table demonstrates the site-selectivity in cross-coupling reactions on a di-halogenated naphthyridine core.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Several MCRs have been developed for the synthesis of functionalized 1,6-naphthyridines and related fused systems. For example, a one-pot, three-component condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene compounds has been reported to produce chromeno nih.govmdpi.comnaphthyridine derivatives in good yields. rsc.org Another MCR involves the reaction of 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid, to diastereoselectively form pyrano and furano naphthyridine derivatives. ekb.eg These methods highlight the power of MCRs to construct complex heterocyclic systems, including the 1,6-naphthyridine core, in a single step from simple, readily available starting materials.

Regioselective Halogenation and Chlorination Strategies for Naphthyridine Systems

The introduction of halogen atoms, particularly chlorine, onto the naphthyridine scaffold is a critical step in the synthesis of many biologically active compounds. The position of halogenation is highly dependent on the reaction conditions and the existing substituents on the ring.

Direct Halogenation Methods and Reagent Optimization

Direct chlorination of naphthyridine systems can be achieved using various reagents. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. For instance, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes has been accomplished by treating substituted N-(pyridin-2-yl) acetamides with a Vilsmeier reagent derived from POCl₃ and dimethylformamide (DMF). researchgate.net This method, known as the Vilsmeier-Haack reaction, facilitates cyclization and chlorination in a single step.

The choice of solvent and catalyst can significantly influence the outcome of direct chlorination. In the preparation of dichloroethane, a composite catalyst of ferric trichloride (B1173362) and sodium chloride has been shown to improve product purity. google.com While not directly applied to naphthyridines in this context, it highlights the importance of catalyst systems in chlorination reactions. Similarly, the use of hydrochloric acid as a medium, in conjunction with chlorine gas and an oxidizing agent like hydrogen peroxide, has been employed for the dichlorination of nitroanilines, demonstrating a method to maintain stable reaction conditions. google.com

Fluorinated alcohols, such as hexafluoroisopropanol, have been shown to promote regioselective halogenation of arenes and heterocycles using N-halosuccinimides. nih.gov This method offers mild reaction conditions and high regioselectivity, which could be advantageous for the controlled halogenation of sensitive naphthyridine systems. nih.gov

Halogenation via Activated Intermediates (e.g., Triflate Displacement)

An alternative to direct halogenation involves the conversion of hydroxyl groups on the naphthyridine ring to more reactive intermediates, such as triflates. These triflates can then be displaced by a halide source. This two-step process can offer better regioselectivity, especially when direct halogenation is sluggish or leads to a mixture of products. acs.org

The synthesis of highly substituted 1,6-naphthyridines has been achieved through the formation of 1,6-naphthyridine-5,7-ditriflates from the corresponding diones. acs.org These ditriflates are stable yet highly reactive intermediates that can undergo regioselective substitution, providing a versatile route for introducing various functional groups, including halogens. acs.org This strategy avoids harsh conditions often associated with traditional halogenation methods. acs.org

Introduction of Chloro Substituents at Specific Positions on the Naphthyridine Ring

The introduction of a chloro substituent at a specific position on the naphthyridine ring is a key synthetic challenge. The inherent electronic properties of the naphthyridine system dictate the preferred sites of electrophilic and nucleophilic attack.

The synthesis of 7-chloro-1,6-naphthyridin-2(1H)-one often involves nucleophilic substitution reactions where a chloro group is introduced. Cyclization reactions are also employed to construct the naphthyridine core from suitably substituted precursors. For example, the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with piperidone precursors in the presence of phosphorus oxychloride, can be used to generate chloro-substituted naphthyridinones. nih.gov

In the synthesis of benzo[b] mdpi.comnaphthyridine derivatives, 10-chloro-substituted compounds were obtained through the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. nih.gov This demonstrates the utility of phosphorus oxychloride in simultaneously acting as a dehydrating and chlorinating agent during cyclization.

The table below summarizes various chlorination methods for naphthyridine and related heterocyclic systems.

Method Reagent(s) Substrate Product Key Features
Vilsmeier-Haack Reaction POCl₃, DMFN-(pyridin-2-yl) acetamides2-chloro-1,8-naphthyridine-3-carbaldehydesOne-pot cyclization and chlorination. researchgate.net
Direct Chlorination with Catalyst Cl₂, FeCl₃/NaClEthyleneDichloroethaneImproved product purity. google.com
Oxidative Chlorination Cl₂, H₂O₂, HClp-Nitroaniline2,6-dichloro-4-nitroanilineSteady and controlled reaction. google.com
Halogenation in Fluorinated Alcohol N-halosuccinimide, HexafluoroisopropanolArenes and heterocyclesHalogenated arenes and heterocyclesMild conditions, high regioselectivity. nih.gov
Triflate Displacement Triflic anhydride, Halide source1,6-naphthyridine-5,7-dioneHalogenated 1,6-naphthyridineAvoids harsh conditions, good regioselectivity. acs.org
Niementowski Reaction POCl₃Anthranilic acids, PiperidonesChloro-substituted naphthyridinonesCondensation, cyclization, and chlorination. nih.gov

Synthetic Routes for Alkyl Substituent Incorporation, focusing on Methyl Groups

The introduction of a methyl group onto the 1,6-naphthyridine ring can be achieved through various synthetic strategies. One common approach involves the use of a starting material that already contains the desired methyl group, which is then carried through the synthetic sequence to form the final product.

For instance, in the synthesis of 1,6-naphthyridin-2(1H)-ones, the N1 substituent, which can be a methyl group, is often introduced by reacting a substituted pyridine with an appropriate amine. mdpi.com

Another strategy involves the modification of the naphthyridine ring after its formation. This can include reactions such as cross-coupling reactions where a methyl group is introduced using an organometallic reagent.

The synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comnaphthyridines was achieved by reacting anthranilic acids with N-alkyl-4-piperidones, where the alkyl group (including methyl) was introduced via the piperidone starting material. nih.gov

The following table outlines methods for incorporating methyl groups into naphthyridine and related structures.

Method Reagent(s)/Starting Material Position of Methylation Description
Incorporation via Starting Material N-methyl-4-piperidoneN-1 of benzo[b] mdpi.comnaphthyridineThe methyl group is part of the piperidone starting material and is incorporated during the cyclization reaction. nih.gov
Incorporation via Amine MethylamineN-1 of 1,6-naphthyridin-2(1H)-oneThe methyl group is introduced by reacting a substituted pyridine with methylamine. mdpi.com

Derivatization and Functionalization Strategies for the 1,6 Naphthyridine Core

Introduction of Diverse Functional Groups via Nucleophilic Substitution Reactions (S_NAr)

The chlorine atom at the C7 position of the 7-chloro-1,6-naphthyridine (B1356899) core is susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom (N-6), which stabilizes the intermediate Meisenheimer complex. This makes the C7 position a key handle for introducing a wide array of functional groups.

The chloro substituent can be displaced by various nucleophiles, including but not limited to, amines, alcohols, and thiols. For instance, the reaction with alkylamines leads to the formation of 7-amino-1,6-naphthyridine derivatives. This substitution is a common strategy for building molecular complexity and exploring structure-activity relationships. ontosight.ai The general scheme for this transformation allows for the introduction of diverse side chains at the C7 position, significantly influencing the molecule's properties. ontosight.ai

Reaction Reactant Reagent Product
Nucleophilic Aromatic Substitution7-Chloro-2-methyl-1,6-naphthyridineNucleophile (e.g., R-NH₂)7-(Substituted)-2-methyl-1,6-naphthyridine

C-C Bond Forming Reactions for Scaffold Diversification

Carbon-carbon bond-forming reactions are powerful tools for expanding the carbon skeleton of the 1,6-naphthyridine (B1220473) core, enabling the introduction of aryl, heteroaryl, and alkyl groups. While direct cross-coupling on this compound is a plausible strategy, studies on related fused systems, such as 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridines, highlight the potential of such transformations. mdpi.com

For example, functionalization can be achieved by introducing phenylethynyl or indol-3-yl fragments onto the ring system. mdpi.com In a study involving 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridines, researchers successfully introduced substituents adjacent to a ring nitrogen via reactions with activated alkynes. mdpi.com This type of reaction, which forms a new C-C bond, is crucial for creating structurally complex and diverse derivatives. nih.gov One notable example is the synthesis of a 1-(2-(4-fluorophenyl)ethynyl) analog, demonstrating the successful addition of a substituted arylalkynyl group. researchgate.netmdpi.com

Starting Material Reagent Resulting Moiety Reference
2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine1-Ethynyl-4-fluorobenzene1-[(4-Fluorophenyl)ethynyl] mdpi.com
2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridineIndole (B1671886)1-Indol-3-yl mdpi.com

Alkylation and Acylation of Naphthyridine Heterocycles

The nitrogen atoms within the 1,6-naphthyridine ring are nucleophilic and can be targeted by electrophiles in alkylation and acylation reactions. The reactivity of a specific nitrogen atom depends on its position and the electronic effects of other substituents on the ring. nsc.ru N-alkylation is a fundamental strategy for introducing substituents that can influence solubility, metabolic stability, and receptor interaction.

Reaction Type Substrate Reagent Product Feature
N-Alkylation1,6-Naphthyridine CoreAlkyl Halide (R-X)N-Alkyl-1,6-naphthyridinium salt or N-alkyl derivative
N-Acylation1,6-Naphthyridine CoreAcyl Chloride (RCOCl)N-Acyl-1,6-naphthyridinium salt or N-acyl derivative

Modification of Side Chains and Peripheral Substituents

Beyond direct functionalization of the heterocyclic core, the modification of existing side chains and peripheral substituents offers another layer of diversification. Once a functional group is installed, it can serve as a handle for further chemical transformations.

A compelling example is seen in the chemistry of 1-indol-3-yl derivatives of benzo[b] nih.govnaphthyridines. After the initial C-C bond formation to attach the indole moiety, this substituent can undergo subsequent reactions. Specifically, the interaction of the 1-indol-3-yl derivative with activated alkynes, such as acetylacetylene, can lead to an expansion of the adjacent tetrahydropyridine (B1245486) fragment, resulting in the formation of a novel azocino[4,5-b]quinoline system. mdpi.com This demonstrates how a peripheral group can be intricately involved in skeletal rearrangements, leading to entirely new and complex heterocyclic scaffolds.

Initial Derivative Reaction Product Reference
1-Indol-3-yl-benzo[b] nih.govnaphthyridineReaction with acetylacetyleneAzocino[4,5-b]quinoline derivative mdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 7-Chloro-2-methyl-1,6-naphthyridine, distinct signals are expected for the aromatic protons on the naphthyridine core and the methyl group protons. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, singlets, etc.) would depend on the proton's position relative to the nitrogen atoms and the chloro and methyl substituents. The methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm). For comparison, in related 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] chemicalbook.comnaphthyridine derivatives, the methyl signal appears at δ 2.61 ppm nih.gov.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected in the aromatic region (typically δ 120-160 ppm) for the eight carbons of the naphthyridine ring and one signal for the methyl carbon (typically δ 20-30 ppm). The carbons attached to the electronegative nitrogen and chlorine atoms would be shifted further downfield. For example, in a related 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] chemicalbook.comnaphthyridine, carbon signals appear between δ 34.2 and 161.2 ppm nih.gov.

Expected ¹H and ¹³C NMR Data for this compound

Technique Expected Chemical Shift (δ ppm) Assignment
¹H NMR ~2.5 - 3.0 -CH₃ (singlet)
~7.5 - 9.0 Aromatic protons (multiplets, doublets)
¹³C NMR ~20 - 30 -CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). For this compound, the IR spectrum would be characterized by several key absorption bands.

The presence of the C=N and C=C bonds of the naphthyridine ring would result in stretching vibrations in the 1650-1500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations of the methyl group would appear around 1450 cm⁻¹ and 1380 cm⁻¹. A crucial band for this compound would be the C-Cl stretching vibration, which typically appears in the 850-550 cm⁻¹ region. For the related compound 2-chloro-3-formyl-1,8-naphthyridine, a C-Cl bond absorption is seen at 755 cm⁻¹ ekb.eg.

Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000 Stretching Aromatic C-H
3000 - 2850 Stretching Methyl C-H
1650 - 1500 Stretching Aromatic C=C and C=N
1450, 1380 Bending Methyl C-H

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₉H₇ClN₂), the molecular ion peak [M]⁺ would be expected at m/z 178. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 180 with about one-third the intensity of the molecular ion peak would be observed. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom. In the synthesis of the isomeric 2-chloro-1,6-naphthyridine, a similar compound, the [M+1]⁺ ion was observed at m/z 165.0 under ESI conditions echemi.com. Fragmentation of this compound would likely involve the loss of a chlorine radical or a methyl group, leading to significant fragment ions.

Expected Mass Spectrometry Data for this compound

m/z Value Assignment Notes
178 [M]⁺ (with ³⁵Cl) Molecular Ion
180 [M+2]⁺ (with ³⁷Cl) Isotopic peak, ~33% intensity of [M]⁺
163 [M-CH₃]⁺ Loss of a methyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about electronic transitions and the extent of conjugation. The naphthyridine ring system is a conjugated aromatic system, which is expected to show strong absorption in the UV region. The spectrum of this compound would likely display multiple absorption bands corresponding to π→π* transitions characteristic of heteroaromatic systems. The exact position of the absorption maxima (λ_max) would be influenced by the substituents and the solvent used.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C₉H₇ClN₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's purity and empirical formula.

Theoretical Elemental Analysis for C₉H₇ClN₂

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.01 9 108.09 60.52%
Hydrogen (H) 1.01 7 7.07 3.97%
Chlorine (Cl) 35.45 1 35.45 19.85%
Nitrogen (N) 14.01 2 28.02 15.68%

| Total | | | 178.63 | 100.00% |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy) for Vibrational Analysis

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For centrosymmetric or highly symmetric molecules, some vibrations may be Raman-active but IR-inactive, and vice-versa. For a molecule like this compound, Raman spectroscopy would provide additional information on the vibrations of the aromatic skeleton and the C-Cl bond, helping to confirm the assignments made from the IR spectrum. For instance, FT-Raman spectroscopy has been used to study related molecules like 2-chloro-6-methyl benzonitrile (B105546) researchgate.net.

Computational Chemistry and Molecular Modeling Studies of Naphthyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries and predict a variety of properties. For instance, in studies of substituted pyridines, which are structurally related to naphthyridines, DFT calculations using the B3LYP method with basis sets like 6-31G(d,p) and cc-pVTZ have been employed to compute vibrational frequencies and optimize geometries. nih.gov Such analyses on 7-Chloro-2-methyl-1,6-naphthyridine would allow for the determination of its most stable three-dimensional conformation and prediction of its spectroscopic signatures (FTIR and Raman). nih.gov

In broader studies on naphthyridine derivatives, DFT has been used to assess tautomeric stability and identify reactive sites for further chemical modification, such as cross-coupling reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. libretexts.orgavogadro.cc These maps are invaluable for predicting how a molecule will interact with other molecules. libretexts.org Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). wolfram.comyoutube.com Green and yellow areas represent regions of neutral potential. youtube.com For a molecule like this compound, an MEP map would highlight the electronegative nitrogen atoms and the electron-withdrawing chlorine atom, identifying likely sites for intermolecular interactions. youtube.comresearchgate.net

Table 1: Example of FMO Analysis on Related Naphthyridine Derivatives This table presents example data from related compounds to illustrate the application of FMO analysis. Specific values for this compound would require dedicated computational studies.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Implication
Example Naphthyridine Derivative 1-6.5-1.84.7High stability, lower reactivity. researchgate.net
Example Naphthyridine Derivative 2-5.9-2.33.6Lower stability, higher reactivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is instrumental in structure-based drug design.

Docking simulations can predict how a ligand like this compound fits into the active site of a target protein. These simulations generate various possible binding poses and score them based on factors like intermolecular forces, providing an estimate of the binding affinity. nih.govnih.gov For example, docking studies on various naphthyridine derivatives have been used to predict their interactions with targets like DNA gyrase and cyclin-dependent kinase 8 (CDK8). semanticscholar.orgnih.gov The chlorine and methyl groups on the naphthyridine scaffold would be assessed for their contributions to binding, whether through hydrophobic interactions, steric effects, or halogen bonds.

Beyond a single binding score, docking can reveal the landscape of molecular interactions. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. nih.gov In a study of CDK8 inhibitors, docking results revealed that hydrogen bond interactions with the residue LYS52 were critical for the activity of naphthyridine-based compounds. nih.gov Similarly, for this compound, docking could predict which residues it interacts with in a given target, guiding the design of more potent and selective analogs.

Table 2: Example of Predicted Interactions from a Molecular Docking Study of a Naphthyridine Inhibitor This table illustrates typical interaction data obtained from docking simulations. The specific interactions for this compound would depend on the biological target.

LigandProtein TargetKey Interacting ResiduesType of InteractionPredicted Binding Energy (kcal/mol)
Naphthyridine Derivative ACDK8LYS52, ASP173Hydrogen Bond-8.5
Naphthyridine Derivative ACDK8VAL27, ILE74HydrophobicN/A
Chloro-Naphthyridine BDNA GyraseARG76, GLY77Hydrogen Bond-9.2
Chloro-Naphthyridine BDNA GyraseALA78, ILE94HydrophobicN/A

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time. youtube.com This provides insights into the flexibility of the ligand and protein and the stability of their interaction. rsc.org A 100 ns-long MD simulation was used to confirm the stable interaction of a promising naphthyridine derivative with its target, CrtM, in Staphylococcus aureus. frontiersin.orgnih.gov Such simulations for a this compound-protein complex would involve evaluating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components over the simulation period. mdpi.com This powerful technique validates docking results and provides a more dynamic and realistic view of the molecular recognition process. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For naphthyridine systems, including derivatives of this compound, QSAR methodologies are instrumental in predicting biological efficacy and guiding the synthesis of more potent and selective analogues. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of naphthyridine derivatives to elucidate the key structural features governing their activity. nih.gov These methods provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule influence its interaction with a biological target.

A notable 3D-QSAR study on a series of naphthyridine derivatives evaluated their cytotoxic activities against several human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). nih.gov This research provides a valuable framework for understanding the structure-activity relationships within the 1,6-naphthyridine (B1220473) scaffold.

Detailed Research Findings

In a significant study, a series of naphthyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities. nih.gov The findings from this research highlighted the critical role of substituents on the naphthyridine core in modulating biological activity. For instance, the presence of a methyl group at the C-7 position, as is the case in the parent structure of interest, was found to be favorable for activity. Specifically, compound 16 from the study, which featured a C-7 methyl group and a C-2 naphthyl ring, demonstrated the highest potency across the tested cancer cell lines. nih.gov

The 3D-QSAR models developed in this study yielded high predictive accuracy, as indicated by the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The robust statistical performance of these models underscores their utility in predicting the cytotoxic potential of novel naphthyridine derivatives.

The contour maps generated from the CoMFA and CoMSIA models provided a visual representation of the regions around the naphthyridine scaffold where specific physicochemical properties would enhance or diminish activity. For example, the models indicated that bulky, hydrophobic groups were favored at certain positions, while hydrogen bond donor groups were preferred at others. These insights are invaluable for the rational design of new compounds with improved therapeutic profiles.

The table below summarizes the key structure-activity relationship findings from the study on naphthyridine derivatives.

Structural Feature Impact on Cytotoxic Activity Supporting Evidence
C-7 Substitution Methyl substitution at the C-7 position is generally favorable for activity.Compound 16 , with a C-7 methyl group, was the most potent in the series. nih.gov
C-6 Substitution Methyl substitution at the C-6 position also enhances activity.Compounds with a methyl group at C-6 were more potent than those with substitution at C-5. nih.gov
C-5 Substitution Methyl substitution at the C-5 position is less favorable compared to C-6 and C-7.Compounds with C-5 methyl groups showed lower activity. nih.gov
C-2 Substitution The nature of the substituent at the C-2 position is a major determinant of potency.A C-2 naphthyl ring was associated with high potency. nih.gov
Combined Substitutions The presence of methyl groups at both C-5 and C-7 resulted in a significant decrease in activity.This indicates a potential negative steric or electronic interaction. nih.gov

The predictive power of the QSAR models was further validated by their ability to accurately forecast the activity of compounds not included in the training set. The high predictive r² values obtained for the HeLa, HL-60, and PC-3 cell line models confirm the reliability of these computational tools in the prospective design of novel anticancer agents based on the 1,6-naphthyridine scaffold.

The insights gleaned from such QSAR studies on naphthyridine systems provide a rational basis for the targeted modification of compounds like this compound to optimize their biological activity. By understanding the favorable and unfavorable structural attributes, medicinal chemists can more efficiently design and synthesize next-generation derivatives with enhanced therapeutic potential.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1,6 Naphthyridine Scaffolds

General Principles of SAR Elucidation in Naphthyridine Research

The exploration of SAR in the 1,6-naphthyridine (B1220473) series is a systematic process aimed at identifying the chemical features essential for biological activity and optimizing them for enhanced potency and selectivity. mdpi.com This process generally involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. The biological activity of these analogues is then evaluated through in vitro or in vivo assays.

A key principle in SAR elucidation is the identification of a pharmacophore , which represents the crucial three-dimensional arrangement of functional groups required for interaction with a specific biological target. youtube.comnih.gov For naphthyridine derivatives, SAR studies often focus on several key positions on the heterocyclic core. Modifications at positions C2, C5, and C7 have been shown to be particularly important for modulating activity. nih.govnih.gov For instance, in the development of spleen tyrosine kinase (SYK) inhibitors, SAR studies revealed that a 7-aryl group, especially with para substitution, combined with 5-aminoalkylamino substituents, significantly enhanced potency. nih.gov

Another fundamental aspect is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve target interaction or pharmacokinetic properties. The nitrogen atoms within the naphthyridine rings themselves are bioisosteres of carbon atoms in naphthalene, and their positions define the scaffold's properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate physicochemical properties of the compounds with their biological activities. nih.gov These models can help in predicting the activity of novel compounds and provide insights into the nature of the drug-receptor interaction.

Influence of Halogenation (e.g., Chlorine) on the Structure-Activity Landscape

Halogenation, particularly the introduction of a chlorine atom, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of 1,6-naphthyridine scaffolds, the position and nature of the halogen can have a profound impact on the structure-activity landscape.

The introduction of a chlorine atom can influence a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its ability to cross cell membranes and bind to its target. For example, in a series of benzo[b] nih.govnih.govnaphthyridine derivatives, a chlorine atom at the C10 position was a key feature of the starting materials for further synthesis. mdpi.com The reactivity of the entire molecule was influenced by substituents on the benzo ring, with an acceptor substituent at C-8 being necessary for certain reactions to proceed, highlighting the electronic interplay between different parts of the molecule. mdpi.com

In the development of inhibitors for the c-Met kinase, while not on the 1,6-naphthyridine core itself, related heterocyclic structures have shown that halogen substitutions on appended phenyl rings can significantly influence inhibitory activity. This is often due to the formation of halogen bonds or favorable hydrophobic interactions within the target's binding pocket. While direct SAR data on the effect of chlorine on the 7-position of a 2-methyl-1,6-naphthyridine (B8783595) is specific, the general principles suggest that a chloro group at this position would likely serve to modulate the electronic nature of the pyridine (B92270) ring and could be involved in direct interactions with a biological target.

Role of Alkyl Substitution (e.g., Methyl Group) in Modulating Molecular Interactions

Alkyl groups, such as the methyl group in 7-Chloro-2-methyl-1,6-naphthyridine, play a significant role in modulating molecular interactions and, consequently, the biological activity of the parent scaffold. The introduction of a methyl group can have several effects:

Steric Influence: A methyl group can introduce steric bulk, which can either enhance or hinder binding to a biological target, depending on the topography of the binding site. This can lead to improved selectivity for a particular target over others.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets in a protein.

Electronic Effects: A methyl group is weakly electron-donating, which can subtly alter the electron density of the naphthyridine ring system, potentially influencing its reactivity and the strength of interactions with the target.

Correlation of Computational Predictions with Empirical SAR Observations

The integration of computational methods with experimental SAR studies has become an indispensable tool in modern drug discovery. rsc.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling allow for the rational design of new compounds and provide a deeper understanding of empirical observations. nih.govnih.gov

For naphthyridine derivatives, computational studies have been successfully used to build predictive 3D-QSAR models. nih.gov For a series of cytotoxic naphthyridines, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to create models that accurately predicted the cytotoxic activities against several human cancer cell lines. nih.gov The contour maps generated from these models provided a visual representation of the SAR, indicating regions where certain physicochemical properties would be favorable or unfavorable for activity. For example, these models could suggest that a hydrogen bond donor at a specific position on the naphthyl ring would enhance activity. nih.gov

Molecular docking studies are also employed to predict the binding orientation of naphthyridine derivatives within the active site of a target protein. rsc.org This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, which can explain the observed SAR. For instance, docking studies of 1,8-naphthyridine (B1210474) derivatives into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis helped to rationalize the potent anti-tuberculosis activity of the most active compound in the series. rsc.org The correlation between the predicted binding modes and the experimentally determined biological activities provides strong validation for the proposed mechanism of action.

Elucidation of Proposed Molecular Mechanisms and Specific Target Interactions

The ultimate goal of SAR studies is to understand the molecular mechanism by which a compound exerts its biological effect. For 1,6-naphthyridine scaffolds, this involves identifying the specific cellular targets and characterizing the molecular interactions that lead to a physiological response.

Naphthyridine derivatives have been shown to interact with a variety of biological targets, reflecting their diverse pharmacological activities. Some have been identified as inhibitors of topoisomerase II, which is a key mechanism for their anticancer effects. nih.gov Others are known to interact with the colchicine (B1669291) binding site on microtubules, leading to antimitotic activity. nih.gov

More specific target interactions have also been elucidated. For example, certain 1,6-naphthyridinone derivatives have been developed as potent and selective inhibitors of the AXL receptor tyrosine kinase, a target in cancer therapy. nih.gov Similarly, 5,7-disubstituted 1,6-naphthyridines have been discovered as potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.gov The SAR for these compounds revealed the necessity of specific substituents for high-affinity binding.

In the context of c-Met kinase inhibitors, a tricyclic 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one scaffold was identified. nih.gov A detailed SAR study indicated that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at N-3, and the tricyclic core itself were all essential for effective c-Met inhibition. nih.govrsc.org Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved the potency. nih.gov These findings highlight how a deep understanding of SAR can guide the design of compounds with specific and potent interactions with their intended biological targets.

Future Directions and Emerging Research Avenues for 7 Chloro 2 Methyl 1,6 Naphthyridine Derivatives

Development of Novel and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of 1,6-naphthyridine (B1220473) derivatives has traditionally involved multi-step processes. ontosight.ai However, the future of synthesizing complex derivatives of 7-chloro-2-methyl-1,6-naphthyridine lies in the development of more efficient and environmentally friendly methods. Recent advancements include tandem reactions and one-pot procedures that streamline the synthesis of highly substituted 1,6-naphthyridines. acs.org For instance, a tandem nitrile hydration/cyclization process has been developed to create 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These intermediates can then be converted into highly reactive ditriflates that are stable on the benchtop, allowing for rapid and diverse functionalization. acs.org

Furthermore, green chemistry approaches are gaining traction. Microwave-assisted synthesis has been shown to be an effective, clean, and environmentally benign method for producing 2,6-naphthyridine (B1209661) derivatives, resulting in excellent yields and high purity. derpharmachemica.com Another sustainable method is grindstone chemistry, which has been successfully used for the rapid synthesis of 1,6-naphthyridines. dntb.gov.ua These methods reduce reaction times, energy consumption, and the use of hazardous reagents. The exploration of multi-component reactions also presents a promising avenue for creating complex molecular architectures in a single step, as demonstrated by the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. ekb.eg

Future synthetic strategies will likely focus on:

Flow Chemistry: Enabling continuous production with precise control over reaction parameters.

Biocatalysis: Utilizing enzymes to perform specific transformations with high selectivity and under mild conditions.

Photoredox Catalysis: Accessing novel reaction pathways for the functionalization of the naphthyridine core.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is becoming an indispensable tool in the rational design and optimization of 1,6-naphthyridine derivatives. Structure-based drug design, guided by the X-ray crystal structures of target proteins in complex with inhibitors, allows for the precise design of molecules with improved binding affinity and selectivity. For example, the crystal structure of a 1,5-naphthyridine (B1222797) derivative in complex with human ALK5 has confirmed the binding mode predicted by docking studies, providing a roadmap for further optimization. nih.gov

Molecular docking studies are routinely employed to predict the binding modes and affinities of newly designed compounds. ekb.eg These computational predictions help prioritize which derivatives to synthesize, saving time and resources. For instance, in the development of novel FGFR4 inhibitors, preliminary structure-activity relationship (SAR) analysis was conducted to guide the synthesis of a series of 1,6-naphthyridine-2-one derivatives. nih.gov

Future computational efforts will likely incorporate:

Free Energy Perturbation (FEP): More accurately predicting the binding affinities of ligands to their target proteins.

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-receptor complex to understand the molecular basis of binding and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Providing a more accurate description of the electronic effects within the binding site.

Integration of High-Throughput Screening and Automation in Derivatization Studies

High-throughput screening (HTS) is a critical component in the discovery of new bioactive compounds. nih.gov For 1,6-naphthyridine derivatives, HTS allows for the rapid evaluation of large libraries of compounds against a variety of biological targets. nih.gov However, hit rates in phenotypic screens, especially those involving intracellular targets like in leishmaniasis, can be very low, often below 0.1%. nih.gov This highlights the need for efficient and robust screening assays.

Future advancements in this area will focus on:

Miniaturization of Assays: Reducing the cost and increasing the throughput of screening campaigns.

High-Content Screening (HCS): Providing more detailed information about the effects of compounds on cellular systems.

Closed-Loop Optimization: Integrating automated synthesis, screening, and AI-driven design to autonomously discover and optimize new drug candidates.

Exploration of New Chemical Space and Bioisosteric Replacements around the 1,6-Naphthyridine Core

Expanding the chemical space around the 1,6-naphthyridine scaffold is crucial for discovering derivatives with novel biological activities and improved drug-like properties. acs.org This involves synthesizing derivatives with a wide range of substituents at various positions of the naphthyridine ring system. ontosight.ai

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. cambridgemedchemconsulting.com In the context of 1,6-naphthyridine derivatives, replacing certain functional groups with their bioisosteres can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, in the development of HIV-1 integrase inhibitors, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) ring was found to be effective in the 1,6-naphthyridine series. nih.gov The strategic use of bioisosteres, such as replacing hydrogen with fluorine or deuterium, can also be employed to block metabolic pathways and enhance the metabolic stability of drug candidates. cambridgemedchemconsulting.com

Key areas for future exploration include:

Scaffold Hopping: Replacing the 1,6-naphthyridine core with other heterocyclic systems to identify novel chemotypes with similar biological activities. researchgate.netscispace.com

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking them to create potent inhibitors.

Diversity-Oriented Synthesis (DOS): Generating structurally diverse and complex molecules from simple starting materials to explore novel regions of chemical space.

Application of Artificial Intelligence and Machine Learning in Naphthyridine Discovery

Generative models, a type of AI, can design novel molecular structures with desired properties. youtube.com These models can be trained on existing libraries of 1,6-naphthyridine derivatives to learn the underlying chemical rules and then generate new molecules that are predicted to be active against a specific target. youtube.com Predictive models can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. nih.govlifechemicals.com

Future applications of AI and ML in this field will likely involve:

De Novo Drug Design: Using generative models to create entirely new 1,6-naphthyridine derivatives with optimized properties. nih.gov

Predictive Modeling of Biological Activity: Developing accurate models to predict the potency and selectivity of new derivatives against various targets.

Personalized Medicine: Using AI to identify which patient populations are most likely to respond to a particular 1,6-naphthyridine-based therapy. lifechemicals.com

The integration of these advanced technologies and innovative research strategies will undoubtedly accelerate the development of the next generation of drugs derived from the this compound scaffold, offering new hope for the treatment of a wide range of diseases.

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-methyl-1,6-naphthyridine, and what are their limitations?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous naphthyridine derivatives. Key approaches include:
  • Halogenation and Alkylation : Starting from 1,6-naphthyridine, introduce a methyl group at position 2 via alkylation (e.g., using MeMgCl in cross-coupling reactions) followed by chlorination at position 6. Chlorination may require directing groups or specific conditions (e.g., Br₂ in CCl₄ or acetic acid) to control regioselectivity .
  • Hydrolysis of Esters : Ethyl esters of substituted 1,6-naphthyridines (e.g., ethyl 7-chloro-1,6-naphthyridine-3-carboxylate) can be hydrolyzed under acidic conditions (HCl, H₂O, EtOH) to yield carboxylic acid derivatives, which may serve as intermediates for further functionalization .
    Limitations : The use of 1,6-naphthyridine as a starting material is costly, and regioselectivity in halogenation remains challenging without directing groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Compare NMR (¹H/¹³C) and mass spectrometry data with literature values for analogous compounds (e.g., 7-chloro-1,6-naphthyridine derivatives). For example, in chloronaphthyridines, distinct aromatic proton signals and chlorine isotopic patterns in MS help confirm structure .
  • Chromatography : Use HPLC or GC-MS to assess purity, ensuring the absence of byproducts from incomplete chlorination or alkylation.
  • Cross-Validation : Cross-reference melting points and spectral data with synthetic intermediates (e.g., methyl-substituted precursors) to validate each functional group .

Advanced Research Questions

Q. How can researchers optimize low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields in cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) may arise from steric hindrance at position 2 (methyl group) or electronic effects from the chlorine atom. Strategies include:
  • Catalyst Screening : Test palladium or nickel catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects .
  • Temperature and Solvent Optimization : Higher temperatures (e.g., 200°C in mesitylene) and polar aprotic solvents (DMF, DMSO) can enhance reactivity .
  • Pre-functionalization : Introduce reactive handles (e.g., boronate esters) at less hindered positions to facilitate coupling .

Q. What strategies resolve contradictions in regioselectivity during halogenation or functionalization?

  • Methodological Answer : Conflicting regioselectivity (e.g., undesired bromination at position 3 instead of 7) can be addressed by:
  • Directing Groups : Install temporary groups (e.g., nitro or amino) to steer electrophilic substitution. For example, 3-nitro-1,6-naphthyridine derivatives selectively undergo substitution at position 7 after deactivating position 3 .
  • Protecting Groups : Use trityl or acetyl groups to block reactive sites during functionalization .
  • Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. How should researchers analyze conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Triangulation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of methyl and chlorine substituents .
  • Controlled Replication : Repeat synthesis under standardized conditions to rule out procedural variability .
  • Literature Benchmarking : Compare data with structurally similar compounds (e.g., 7-chloro-1,6-naphthyridines) to identify anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.